5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of a 1,2,4-oxadiazole ring. This compound has gained attention in various fields due to its unique chemical structure and potential applications in medicinal chemistry, materials science, and organic synthesis. The oxadiazole ring is known for its stability and versatility in chemical reactions, making it a valuable building block for more complex molecules.
5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole can be classified as an organic compound within the oxadiazole family. It is synthesized from cyclohexyl isocyanate and 3-nitrobenzohydrazide through cyclization processes. The compound's structure includes a cyclohexyl group and a nitrophenyl group, which contribute to its distinct properties and reactivity.
The synthesis of 5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the following method:
The industrial production of this compound may involve similar synthetic routes but optimized for scale using continuous flow reactors and automated systems, enhancing efficiency and yield. Key parameters such as temperature, pressure, and solvent choice are optimized for large-scale synthesis .
The molecular structure of 5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole can be represented as follows:
The compound's structural confirmation can be achieved using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry .
5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole varies depending on its application:
Relevant analyses such as FTIR and NMR confirm the purity and structural integrity of synthesized compounds .
5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole has several significant applications in scientific research:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by German chemists Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab]diazole" [1] [5]. This five-membered ring—containing one oxygen and two nitrogen atoms—remained a chemical curiosity for nearly eight decades until the 1960s, when researchers discovered its unique photochemical rearrangements to other heterocyclic systems [1] [5]. This reactivity sparked broader interest in its potential applications. Early synthetic routes relied on cyclization reactions between amidoximes and carboxylic acid derivatives (acyl chlorides, esters), though these methods suffered from low yields, purification challenges, and harsh conditions [1]. A significant breakthrough came with the development of catalyst-assisted syntheses using agents like tetrabutylammonium fluoride (TBAF) or pyridine, which improved reaction efficiency and broadened the scope of accessible derivatives [1] [5]. The inherent stability of the 1,2,4-oxadiazole ring, coupled with its bioisosteric properties (mimicking ester or amide groups while resisting hydrolysis), positioned it as a versatile scaffold for medicinal chemistry [1] [8].
The therapeutic potential of 1,2,4-oxadiazoles began to materialize in the 1960s with the introduction of Oxolamine (Figure 1), the first commercial drug featuring this heterocycle, marketed as a cough suppressant [1] [5]. This breakthrough validated the biological relevance of the scaffold and spurred further development. Over the next four decades, several clinically important drugs emerged:
Table 1: Clinically Approved 1,2,4-Oxadiazole-Based Drugs
Drug Name | Therapeutic Category | Key Target/Mechanism |
---|---|---|
Oxolamine | Antitussive | Peripheral cough receptors |
Prenoxdiazine | Antitussive | Pulmonary stretch receptors |
Butalamine | Vasodilator | Vascular smooth muscle relaxation |
Fasiplon | Anxiolytic | GABA_A receptor partial agonism |
Pleconaril | Antiviral | Picornavirus capsid binder |
Ataluren | Genetic disorder therapy | Readthrough of nonsense mutations |
In modern drug discovery, 1,2,4-oxadiazoles are leveraged for their:
Unlike other oxadiazole isomers, the 1,2,4-oxadiazole ring appears in natural products, underscoring its biological compatibility. Two significant examples include:
Table 2: Key 1,2,4-Oxadiazole Derivatives in Drug Discovery
Compound Class | Example Structure | Biological Activity | Reference |
---|---|---|---|
Phidianidine A | Indole-1,2,4-oxadiazole | Cytotoxic; PTP1B/CXCR4 agonism | [1] [5] |
Quisqualic acid | Alanine-linked oxadiazolidinone | mGluR II/IV agonism | [1] [5] |
5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | Cyclohexyl-C5; 3-nitrophenyl-C3 | Research intermediate; antibacterial candidate | [2] [4] [6] |
The discovery of these natural products has inspired synthetic campaigns to optimize their pharmacology. For instance, simplification of the phidianidine scaffold led to compounds retaining CXCR4 affinity but with improved synthetic accessibility [1] [5]. Similarly, quisqualic acid analogs continue to be explored for neuroprotective effects. Within this landscape, synthetic derivatives like 5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 442571-86-0) represent rationally designed variants where the cyclohexyl group enhances lipophilicity and the 3-nitrophenyl moiety contributes to electronic modulation, potentially favoring interactions with biological targets [2] [6].
Table 3: Profile of 5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Property | Value | Source/Reference |
---|---|---|
CAS Number | 442571-86-0 | [2] [4] [6] |
Molecular Formula | C₁₄H₁₅N₃O₃ | [2] [4] |
Molecular Weight | 273.29 g/mol | [2] [4] |
Predicted Boiling Point | 442.2±47.0 °C | [2] |
Predicted Density | 1.259±0.06 g/cm³ | [2] |
Purity (Commercial) | 95–97% | [4] [6] |
Primary Use | Research intermediate | [2] [4] |
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: